molecular formula C20H27N5O B2397433 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923196-23-0

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2397433
CAS No.: 923196-23-0
M. Wt: 353.47
InChI Key: WYECGAAQEZMGGQ-UHFFFAOYSA-N
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Description

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific substituents and the combination of piperazine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-5-21-18-13-16(4)22-20(23-18)25-8-6-24(7-9-25)19(26)17-11-14(2)10-15(3)12-17/h10-13H,5-9H2,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYECGAAQEZMGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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